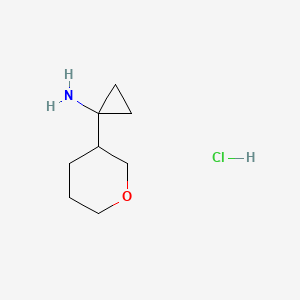![molecular formula C14H6F2N2 B2720591 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile CAS No. 359813-00-6](/img/structure/B2720591.png)
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile: is an organic compound with the molecular formula C14H6F2N2 It is characterized by the presence of two fluorine atoms and two nitrile groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile typically involves the reaction of 3,3’-difluoro-1,1’-biphenyl with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the dicarbonitrile product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms and nitrile groups.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions can yield various substituted biphenyl derivatives.
- Oxidation can lead to the formation of carboxylic acids or other oxidized products.
- Reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activity, making it a candidate for drug development and research.
Industry: The compound is used in the production of advanced materials, including liquid crystals and polymers. Its properties contribute to the development of materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism would be determined by the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
3,3’-Difluoro-1,1’-biphenyl-4,4’-diamine: Similar biphenyl structure with amino groups instead of nitrile groups.
4,4’-Difluoro-1,1’-biphenyl: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarboxylic acid: Contains carboxylic acid groups, offering different reactivity and applications.
Uniqueness: 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile is unique due to the presence of both fluorine atoms and nitrile groups, which impart distinct electronic and steric properties. These features make it a versatile compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
4-(4-cyano-3-fluorophenyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2N2/c15-13-5-9(1-3-11(13)7-17)10-2-4-12(8-18)14(16)6-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKXNXKOUXLXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C#N)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2720510.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2720512.png)
![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/new.no-structure.jpg)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2720517.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B2720525.png)


![5-methyl-6-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2720529.png)
![4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2720531.png)
